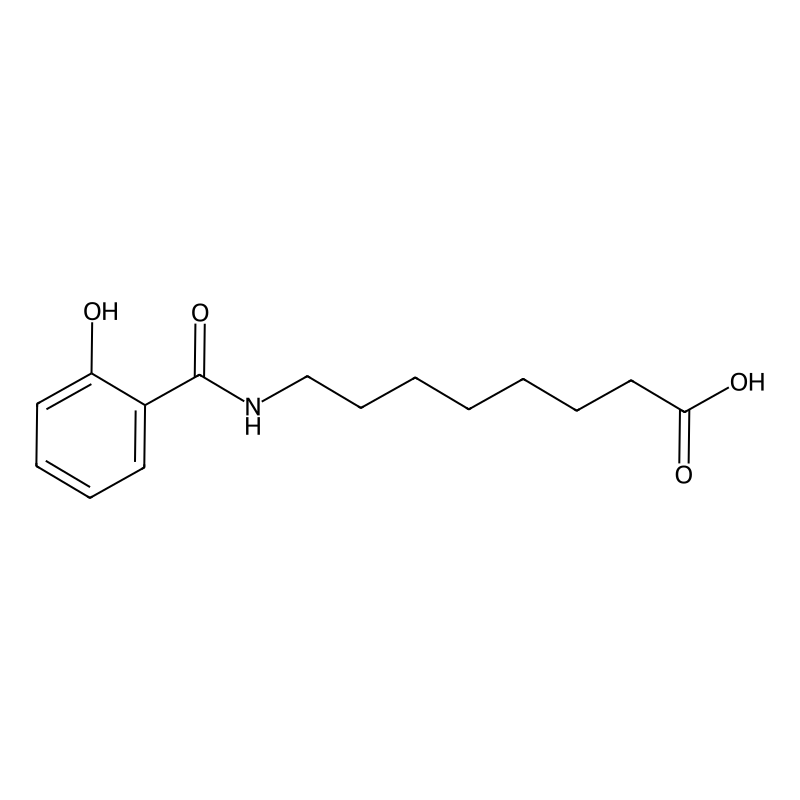Salcaprozic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemistry
Environmental Science
Salicylic acid, a naturally occurring phenolic compound, plays an important role in the regulation of plant growth, development, ripening, and defense responses . It has been suggested that salicylic acid has great agronomic potential to improve the stress tolerance of agriculturally important crops . The utility of salicylic acid is dependent on the concentration of the applied salicylic acid, the mode of application, and the state of the plants .
Health Research
Salcaprozate Sodium (SNAC) is an oral absorption promoter . It may be used as a delivery agent to promote the oral absorption of certain macromolecules with poor bioavailability such as insulin and heparin . The potential therapeutic application of SNAC as a delivery agent was tested in many formats: taste-masked liquids, tablets, and soft gelatin capsules .
Pharmaceuticals
Salcaprozic acid is used in the pharmaceutical industry, particularly in the manufacture of SNAC (salcaprozate sodium) . Improved methods for synthesizing the sodium salt of N-(8-[2-hydroxybenzoyl]-amino) caprylic acid have been disclosed . These methods are useful for preventing the formation of a colored impurity when included in an ester hydrolysis reaction .
Manufacturing Process
Salcaprozic acid is crucial in the manufacturing process of SNAC (salcaprozate sodium) . Improved methods for synthesizing the sodium salt of N-(8-[2-hydroxybenzoyl]-amino) caprylic acid have been disclosed . These methods are useful for preventing the formation of a colored impurity when included in an ester hydrolysis reaction .
Novel Synthesis
A novel synthesis of Salcaprozic acid by amide formation has been reported . This synthesis is environmentally friendly in relation to starting materials, solvents, and/or by-products of the reaction . It provides an efficient synthesis using less hazardous chemicals and/or a reproducible process that is easier to handle on a production scale .
Drug Delivery
Salcaprozic acid, or more specifically its sodium salt (SNAC), is used as a delivery agent in solid pharmaceutical compositions . Its potential therapeutic application as a delivery agent was tested in many formats: taste-masked liquids, tablets, and soft gelatin capsules . SNAC is the most extensively tested carrier and the only PE approved in an oral formulation designed to improve oral bioavailabilities .
Acid-Addition Salts
Salcaprozic acid can be used to derive acid-addition salts . These salts can be derived from inorganic acids such as hydrochloric acid, hydrobromic acid, hydroiodic acid, sulfuric acid, sulfamic acid, phosphoric acid, and others .
Salcaprozic acid, with the chemical formula C₁₅H₂₁NO₄ and a molecular weight of 279.34 g/mol, is a compound recognized for its role as an oral absorption promoter. It is primarily utilized to enhance the bioavailability of certain macromolecules when administered orally. Salcaprozic acid is also known by several synonyms, including 8-(2-hydroxybenzamido)octanoic acid and 8-(salicyloylamino)octanoic acid . Its CAS number is 183990-46-7, and it is categorized under pharmaceutical standards and fine chemicals .
Salcaprozic acid exhibits significant biological activity as an absorption enhancer. It has been shown to improve the oral bioavailability of drugs that typically have poor absorption profiles. Clinical studies indicate that salcaprozic acid may lead to mild-to-moderate gastrointestinal adverse reactions such as diarrhea, nausea, and vomiting; these effects are generally transient and resolve spontaneously . The precise mechanism of action remains unclear, but it is believed to involve alterations in membrane permeability or interactions with transport proteins .
The synthesis of salcaprozic acid can be achieved through various chemical pathways. One notable method involves the reaction of octanoic acid with salicylic acid derivatives under controlled conditions to form the desired compound. A patent outlines a process for producing highly pure salcaprozic acid that includes specific steps for purification and characterization to ensure the quality of the final product .
Salcaprozic acid is primarily applied in pharmaceutical formulations aimed at enhancing drug absorption. Its ability to facilitate the delivery of macromolecules makes it valuable in developing oral medications that require improved bioavailability. This compound is particularly relevant in the formulation of peptide and protein drugs, which often face challenges related to gastrointestinal absorption .
Research on interaction studies involving salcaprozic acid suggests that it can enhance the absorption of various therapeutic agents when co-administered. The compound's interactions with different drugs and biological systems are an area of ongoing research, focusing on understanding how it modifies pharmacokinetic profiles and enhances therapeutic efficacy .
Several compounds share structural or functional similarities with salcaprozic acid, highlighting its unique properties:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Octanoic Acid | Saturated fatty acid | Naturally occurring; used for energy source |
| Salicylic Acid | Beta hydroxy acid | Anti-inflammatory properties; used in skin care |
| Sodium Salcaprozate | Sodium salt form of salcaprozic acid | Enhanced solubility; used in injectable formulations |
| Caprylic Acid | Medium-chain fatty acid | Antimicrobial properties; used in dietary supplements |
Salcaprozic acid stands out due to its specific function as an absorption enhancer for macromolecules, distinguishing it from other similar compounds that may not possess this capability or have different therapeutic applications .








